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Compound of Interest

Compound Name:
5-Chloro-4-fluoro-2-

hydroxybenzaldehyde

CAS No.: 264879-16-5

Cat. No.: B2948997

Get Quote

Technical Profile: 5-Chloro-4-fluoro-2-
hydroxybenzaldehyde
CAS Registry Number: 264879-16-5 Chemical Formula: C₇H₄ClFO₂ Molecular Weight: 190.56

g/mol [1][2]

Executive Summary
5-Chloro-4-fluoro-2-hydroxybenzaldehyde is a halogenated salicylaldehyde derivative

utilized primarily as a pharmacophore in the development of selective 5-HT2C receptor

agonists and PRMT5 inhibitors. Unlike common reagents, its physical property data is often

fragmented in literature.[3] This guide consolidates experimental observations (patent data)

with theoretical thermodynamic profiles to provide a definitive reference for researchers.

Key Physical Data Snapshot:

Physical State: Light yellow solid (Experimental).[3][4][5]
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Melting Point (MP): Experimental values are not standardly reported in commercial catalogs;

however, patent literature describes the isolated product as a solid.[3] Based on structural

analogs (5-chloro-2-hydroxybenzaldehyde, MP 52-55°C; 4-fluoro-2-hydroxybenzaldehyde,

MP 60-63°C), the estimated melting range is 70–90°C.

Boiling Point (BP): Predicted at 245.1 ± 35.0 °C (760 mmHg).[3] In practice, this compound

should be distilled under high vacuum to prevent thermal decomposition.[3]

Chemical Identity & Structural Logic
The compound features a benzene core substituted with three distinct functional groups that

dictate its reactivity and physical state:[3]

Aldehyde (-CHO) at C1: Electrophilic center for condensation reactions (e.g., Schiff base

formation).[3]

Hydroxyl (-OH) at C2: Provides an acidic proton (pKa ~6.[3]75) and enables intramolecular

hydrogen bonding with the carbonyl oxygen, stabilizing the structure and lowering the boiling

point relative to isomers without internal H-bonding.[3]

Halogens (F at C4, Cl at C5): The 4-fluoro and 5-chloro substituents increase lipophilicity and

electron withdrawal, deactivating the ring towards further electrophilic aromatic substitution

but enhancing the acidity of the phenol.[3]

Property Value Source/Method

Appearance Light Yellow Solid
Experimental

(US10407381B2)

Predicted Boiling Point 245.1 ± 35.0 °C ACD/Labs Percepta

Density 1.508 ± 0.06 g/cm³ Predicted

pKa (Phenol) 6.75 ± 0.23 Predicted

Solubility
Soluble in DCM, EtOAc,

MeOH; Low in Water
Experimental Observation
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Synthesis & Purification Protocol
The most robust synthesis route utilizes the Duff Reaction, specifically modified for electron-

deficient phenols. This method avoids the harsh conditions of the Reimer-Tiemann reaction

and provides higher regioselectivity for the ortho position.

Reaction Pathway
Precursor: 3-Fluoro-4-chlorophenol (Note: Numbering relative to phenol OH=1 implies 3-F, 4-

Cl.[6] In the final aldehyde, OH is C2, so F becomes C4 and Cl becomes C5).[3]

3-Fluoro-4-chlorophenol
(C6H4ClFO)

Iminium Ion
Intermediate

 Reflux (TFA)

Hexamethylenetetramine
(HMTA) / TFA

Acid Hydrolysis
(H2SO4 / H2O)

5-Chloro-4-fluoro-
2-hydroxybenzaldehyde

 Yield ~33-40%

Click to download full resolution via product page

Figure 1: Duff reaction pathway for the synthesis of 5-Chloro-4-fluoro-2-
hydroxybenzaldehyde.

Step-by-Step Methodology
Derived from Patent US10407381B2 [1]

Reagent Setup: Dissolve 3-Fluoro-4-chlorophenol (1 eq, e.g., 14.8 g) in Trifluoroacetic acid

(TFA) (approx. 7 vol, 100 mL).

Addition: Add Hexamethylenetetramine (HMTA) (1.2 eq, 16.8 g) in small portions to control

the exotherm.

Cyclization: Reflux the mixture overnight (approx. 12–16 hours) at 70–80°C. The TFA acts as

both solvent and catalyst.[3]

Hydrolysis: Cool to room temperature. Add concentrated H₂SO₄ (small volume, e.g., 4 mL)

and Water (100 mL). Stir for 10–20 minutes to hydrolyze the methine intermediate.
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Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 mL).

Purification:

Wash combined organics with brine.[4]

Dry over anhydrous Na₂SO₄.

Concentrate under reduced pressure.

Flash Chromatography: Elute with 0–30% Ethyl Acetate in Hexane.[4]

Result: The product is isolated as a light yellow solid.[4][6]

Characterization Standards
To validate the identity of the synthesized compound, use the following Nuclear Magnetic

Resonance (NMR) shifts. The presence of the distinct aldehyde proton and the phenol proton is

diagnostic.[3]

¹H NMR (400 MHz, CDCl₃):

δ 11.22 (s, 1H): Phenolic -OH (Deshielded due to intramolecular H-bond).[3]

δ 9.80 (s, 1H): Aldehyde -CHO.[3]

δ 7.61 (d, J=8.0 Hz, 1H): Aromatic proton (H6, ortho to CHO).[3]

δ 6.80 (d, J=8.0 Hz, 1H): Aromatic proton (H3, ortho to OH, shielded by F/OH).[3]

Note: The coupling constant (J=8.0 Hz) indicates para-coupling is unlikely; these are likely the

H3 and H6 protons showing meta-coupling or coupling to the Fluorine (¹⁹F-H coupling is

common).[3]

Applications in Drug Development
This compound is a critical "Right-Hand Side" (RHS) building block for several bioactive

scaffolds:
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5-HT2C Agonists: Used to synthesize cyclopropylmethanamine derivatives for treating

obesity and psychiatric disorders (e.g., schizophrenia).[3] The aldehyde is typically converted

to a vinyl group via Wittig reaction or to a Schiff base.[3]

PRMT5 Inhibitors: Acts as a precursor for dihydrobenzofuran-based inhibitors used in cancer

therapy (targeting MTAP-null tumors).[3]

Safety & Handling (MSDS Highlights)
GHS Classification: Warning.[7][8][9]

Hazard Statements:

H315: Causes skin irritation.[8][10]

H319: Causes serious eye irritation.[8][10]

H335: May cause respiratory irritation.[7]

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Aldehydes are prone to

oxidation to carboxylic acids (5-chloro-4-fluoro-2-hydroxybenzoic acid) upon prolonged

exposure to air.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. m.indiamart.com [m.indiamart.com]

2. indiamart.com [indiamart.com]

3. WO2024220917A1 - Prmt5 inhibitors and uses thereof - Google Patents
[patents.google.com]

4. WO2016123164A1 - Cyclopropylmethanamines as selective 5-ht(2c) receptor agonists -
Google Patents [patents.google.com]

5. US10407381B2 - Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists -
Google Patents [patents.google.com]

6. WO2004087687A1 - Chromene derivatives as anti-inflammatory agents - Google Patents
[patents.google.com]

7. 5-氟水杨醛 97% | Sigma-Aldrich [sigmaaldrich.com]

8. 5-Chloro-2-fluorobenzaldehyde | C7H4ClFO | CID 2773586 - PubChem
[pubchem.ncbi.nlm.nih.gov]

9. 5-氟水杨醛 97% | Sigma-Aldrich [sigmaaldrich.com]

10. 5-Fluorosalicylaldehyde | 347-54-6 | Tokyo Chemical Industry (India) Pvt. Ltd.
[tcichemicals.com]

To cite this document: BenchChem. [5-Chloro-4-fluoro-2-hydroxybenzaldehyde melting point
and boiling point]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2948997/docs#5-chloro-4-fluoro-2-
hydroxybenzaldehyde-melting-point-and-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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